![molecular formula C11H12N2O2 B1322930 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one CAS No. 759452-96-5](/img/structure/B1322930.png)
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Overview
Description
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a chemical compound with the molecular formula C11H13ClN2O2 . It is also known as 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride . The compound has a molecular weight of 240.69 .
Molecular Structure Analysis
The InChI code for 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Synthesis of Pyridine Derivatives
This compound is also used in the synthesis of pyridine derivatives. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-viral effects.
4. Treatment of Hyperglycemia and Related Disorders Compounds similar to 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension.
Analgesic Properties
The intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy . This suggests that this compound could be modified to enhance its analgesic properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It is suggested that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Based on the potential applications of similar compounds, it can be inferred that the compound may influence pathways related to glucose metabolism .
Result of Action
Similar compounds have been reported to reduce blood glucose levels, suggesting potential antihyperglycemic effects .
properties
IUPAC Name |
spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEOTMXBXQPWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CN=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630440 | |
Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
759452-96-5 | |
Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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